molecular formula C20H23ClN2O4 B1668843 (-)-Chlorpheniramine maleate CAS No. 23095-76-3

(-)-Chlorpheniramine maleate

Cat. No. B1668843
CAS RN: 23095-76-3
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-HFNHQGOYSA-N
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Description

(-)-Chlorpheniramine maleate is a first-generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria. Its sedative effects are relatively weak compared to other first-generation antihistamines. Chlorphenamine is one of the most commonly used antihistamines in small-animal veterinary practice. Although not generally approved as an antidepressant or anti-anxiety medication, chlorphenamine appears to have these properties as well.

properties

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-HFNHQGOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904611
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Chlorpheniramine maleate

CAS RN

23095-76-3, 113-92-8
Record name (-)-Chlorpheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Chlorpheniramine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Chlorpheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENIRAMINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
W Xu, S **a, J Pu, Q Wang, P Li, L Lu… - Frontiers in …, 2018 - frontiersin.org
… compounds by cytopathic effect (CPE) reduction assay using the Cell Counting Kit-8, we found two antihistamines, carbinoxamine maleate (CAM) and S-(+)-chlorpheniramine maleate (…
Number of citations: 43 www.frontiersin.org
CG Eckhart, T McCorkle - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses chlorpheniramine maleate. Chlorpheniramine maleate is a racemic mixture of optical isomers. It is an odorless, white crystalline solid. …
Number of citations: 11 www.sciencedirect.com
V Andronis, MS Mesiha, FM Plakogiannis - Pharmaceutica acta helvetiae, 1995 - Elsevier
The study was to develop a transdermal therapeutic system for chlorpheniramine maleate (CPM). The diffusion characteristics of CPM were determined using Franz diffusion cells, from …
Number of citations: 44 www.sciencedirect.com
Y Zhu, NH Shah, AW Malick, MH Infeld… - International Journal of …, 2002 - Elsevier
The influence of in situ plasticization of chlorpheniramine maleate (CPM) on Eudragit® RS PO from hot-melt extruded matrix tablets, and from compressed granules prepared by thermal …
Number of citations: 133 www.sciencedirect.com
C Tas, Y Özkan, A Savaser, T Baykara - Il Farmaco, 2003 - Elsevier
… The objective of this study was to evaluate the in vitro and ex vivo percutaneous absorption of chlorpheniramine maleate (CPM) from different hydrogel formulations. Various …
Number of citations: 128 www.sciencedirect.com
JB Westover, G Ferrer, H Vazquez… - Cureus, 2020 - cureus.com
… In an attempt to repurpose existing drugs with antiviral potential that might be used in COVID-19 prevention and treatment, we tested the virucidal potential of chlorpheniramine maleate (…
Number of citations: 27 www.cureus.com
EA Peets, M Jackson, S Symchowicz - Journal of Pharmacology and …, 1972 - ASPET
The pharmacokinetics and metabolism of 3 H-chlorpheniramine maleate have been studied in man. After a po dose (12 mg), 3 H appeared rapidly in plasma and at two hours was …
Number of citations: 92 jpet.aspetjournals.org
M Maithani, R Raturi, V Gautam, D Kumar… - International Journal …, 2010 - researchgate.net
… The retention times of chlorpheniramine maleate and phenylephrine … The % recoveries of chlorpheniramine maleate and … estimation of chlorpheniramine maleate and phenylephrine …
Number of citations: 53 www.researchgate.net
N Erk, M Kartal - Il Farmaco, 1998 - Elsevier
… standard solution containing chlorpheniramine maleate and phenylephrine hydrochloride. The retention times for the investigated drugs were 1.08 min (chlorpheniramine maleate) and …
Number of citations: 57 www.sciencedirect.com
H Şenyuva, T Özden - Journal of chromatographic science, 2002 - academic.oup.com
… , and 3.44 min for chlorpheniramine maleate. A typical HPLC chro… phenylephrine HCl and chlorpheniramine maleate (determined … HCl and 2.51 for chlorpheniramine maleate (n = 10). …
Number of citations: 75 academic.oup.com

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